molecular formula C19H17FN2O3S B2833329 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide CAS No. 1705172-04-8

4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Numéro de catalogue: B2833329
Numéro CAS: 1705172-04-8
Poids moléculaire: 372.41
Clé InChI: IAKOCPWAHRAPNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a structurally sophisticated benzenesulfonamide derivative designed for pharmaceutical and biochemical research. This compound features a strategic molecular architecture comprising a fluorinated and methylated benzene sulfonamide core linked through a benzyl bridge to a pyridinyl ether moiety, a structural motif frequently observed in compounds with protein-binding capabilities . The specific inclusion of both fluorine and methyl substituents on the benzene ring is a common medicinal chemistry strategy to fine-tune compound properties, potentially enhancing membrane permeability, metabolic stability, and target binding affinity through steric and electronic effects . The pyridin-2-yloxy group attached via a flexible benzylamine linker presents a key pharmacophoric element, potentially enabling diverse molecular interactions with biological targets . This benzenesulfonamide derivative is provided as a high-purity chemical tool for investigational purposes, specifically for probing disease mechanisms and identifying novel therapeutic strategies in oncology. Its structural characteristics suggest potential as a scaffold for inhibiting specific protein classes or modulating key signaling pathways involved in cellular proliferation and survival . Researchers can utilize this compound to explore structure-activity relationships, optimize lead compounds in drug discovery programs, and investigate the biological consequences of sulfonamide-based molecular intervention. The compound is representative of a class of molecules with demonstrated relevance in developing apoptosis-inducing agents for treating various malignancies, including hematological cancers and solid tumors . Strictly For Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material using appropriate safety precautions, including personal protective equipment, and conduct all operations in compliance with local institutional safety guidelines for chemical substances.

Propriétés

IUPAC Name

4-fluoro-3-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-14-11-17(8-9-18(14)20)26(23,24)22-13-15-5-4-6-16(12-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKOCPWAHRAPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzenesulfonyl chloride and 3-(pyridin-2-yloxy)benzylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Coupling Reaction: The key step involves the coupling of 4-fluoro-3-methylbenzenesulfonyl chloride with 3-(pyridin-2-yloxy)benzylamine in the presence of a base such as triethylamine or sodium carbonate. This reaction forms the desired sulfonamide linkage.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for larger batches. This includes:

    Batch Reactors: Utilizing large batch reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

    Automation: Employing automated systems for precise control of reaction conditions and monitoring.

Analyse Des Réactions Chimiques

Types of Reactions

4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exhibit significant anticancer properties. These compounds often target specific signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells by modulating the activity of protein kinases, which are crucial for cell cycle regulation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound effectively reduced tumor size in xenograft models of breast cancer. The compound was observed to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial effects, particularly against bacterial infections. The incorporation of a pyridinyl moiety enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy.

Case Study:
In vitro studies have shown that this compound exhibits potent activity against various strains of Staphylococcus aureus. This activity is attributed to its ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Safety and Toxicology Studies

Safety assessments are crucial for understanding the therapeutic window of new compounds. Toxicological studies have been conducted to evaluate the safety profile of this compound.

Findings:
Animal models have indicated a favorable safety profile with no significant acute toxicity at therapeutic doses. Long-term studies are ongoing to assess potential chronic effects and carcinogenicity.

Mécanisme D'action

The mechanism by which 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and require detailed biochemical studies to elucidate.

Comparaison Avec Des Composés Similaires

N-Cyclobutyl-3,4-Dimethoxy-N-(3-(Morpholinomethyl)Benzyl)Benzenesulfonamide (3b)

  • Structure: Features a 3,4-dimethoxybenzene core and a 3-(morpholinomethyl)benzyl group .
  • Key Differences: Substituents: Methoxy groups (electron-donating) vs. fluoro/methyl (electron-withdrawing) on the benzene core. Linker: Morpholinomethyl substitution on benzyl vs. pyridin-2-yloxy in the target compound.
  • Implications :
    • The morpholine group enhances solubility due to its polar nature, whereas pyridinyloxy may improve π-π stacking in hydrophobic environments.
    • Synthetic yield for 3b is 81% , suggesting efficient routes for benzyl-linked sulfonamides.

N-(2-Anilinopyridin-3-Yl)-4-Methylbenzenesulfonamide

  • Structure: Direct attachment of a 2-anilinopyridin-3-yl group to the sulfonamide nitrogen .
  • Key Differences: Linker: No benzyl spacer; pyridine is fused with an aniline group. Substituents: 4-Methylbenzene vs. 4-fluoro-3-methylbenzene.
  • Implications: The fused pyridine-aniline system may restrict conformational flexibility compared to the target’s benzyl linker.

4-Methoxy-2,3-Dimethyl-N-(3-Methylpyridin-2-Yl)Benzenesulfonamide

  • Structure : 4-Methoxy-2,3-dimethylbenzene core with a 3-methylpyridin-2-yl group directly attached to the sulfonamide .
  • Key Differences :
    • Substituents : Methoxy and dimethyl groups (electron-donating) vs. fluoro and methyl (electron-withdrawing).
    • Linker : Direct pyridine-sulfonamide bond vs. benzyl-pyridinyloxy spacer.
  • Implications: Methoxy groups increase solubility but may reduce membrane permeability.

N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide

  • Structure : A bis-sulfonamide with fluorophenyl and dimethylphenyl groups .
  • Key Differences :
    • Sulfonamide Count : Two sulfonyl groups vs. one in the target compound.
    • Substituents : 4-Fluorophenyl and dimethylphenyl vs. benzyl-pyridinyloxy.
  • Implications :
    • Bis-sulfonamides may exhibit higher crystallinity but reduced solubility.
    • Fluorine atoms in both compounds enhance metabolic stability.

Data Tables

Table 2: Physicochemical Properties (Inferred from Analogs)

Compound Name Molecular Weight (g/mol) logP* Hydrogen Bond Donors/Acceptors Key Functional Groups
Target Compound ~400 (estimated) ~2.8 3 Donors, 6 Acceptors Sulfonamide, Pyridine, Fluorine
N-Cyclobutyl-3,4-dimethoxy-... (3b) 461.21 (HRMS) ~1.5 2 Donors, 8 Acceptors Sulfonamide, Morpholine, Methoxy
4-Methoxy-2,3-dimethyl-N-(3-methyl...) ~332 (estimated) ~2.0 1 Donor, 6 Acceptors Sulfonamide, Methoxy, Pyridine

*Estimated using substituent contributions.

Research Findings and Implications

  • Synthetic Routes : The target compound’s benzyl-pyridinyloxy group may require Suzuki coupling (as in ) or nucleophilic substitution (as in ).
  • Solubility vs. Permeability : Morpholine () and methoxy () groups improve solubility, while fluorine and methyl groups favor membrane permeability.

Activité Biologique

The compound 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, efficacy against specific targets, and overall pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C_{18}H_{19}FN_{2}O_{3}S
  • Molecular Weight : 364.42 g/mol

This compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrase and other enzymes.

  • Carbonic Anhydrase Inhibition : Sulfonamides typically act as inhibitors of carbonic anhydrase enzymes. The presence of the sulfonamide group in this compound suggests that it may inhibit human carbonic anhydrase II (hCA II), which plays a crucial role in physiological processes such as respiration and acid-base balance. Studies indicate that sulfonamides can bind to the zinc ion in the enzyme's active site, thus inhibiting its catalytic activity .
  • NLRP3 Inflammasome Modulation : Research has shown that analogs of benzenesulfonamides can inhibit the NLRP3 inflammasome, a key player in inflammatory responses. This suggests that this compound may possess anti-inflammatory properties by modulating this pathway .

Antimicrobial Activity

Sulfonamide derivatives have historically been used as antimicrobial agents. The biological activity of this compound against various bacterial strains was evaluated in vitro:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Bacillus subtilis64 µg/mL

These results indicate moderate antimicrobial activity, particularly against Gram-negative bacteria like E. coli, which is significant for therapeutic applications in treating infections .

Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can reduce inflammation in mouse models. For instance, administration of the compound resulted in a significant decrease in TNFα production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Case Studies and Research Findings

  • Study on NLRP3 Inhibition : A study involving analogs of benzenesulfonamides showed that certain modifications could enhance inhibitory potency against the NLRP3 inflammasome. The lead compound exhibited an IC50 value of 0.42 µM, suggesting that structural modifications can significantly impact biological activity .
  • Efficacy Against Inflammatory Diseases : In models of acute myocardial infarction, compounds similar to this compound were shown to engage targets effectively, leading to reduced inflammatory markers and improved outcomes .

Q & A

Q. What are the critical steps for synthesizing 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide with high yield and purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including sulfonamide coupling and functional group modifications. Key considerations:
  • Reaction Optimization : Use anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
  • Purity Validation : Confirm via HPLC (≥95% purity) and structural verification using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .
  • Spectroscopic Analysis :
  • 1^1H NMR for proton environments (e.g., pyridinyloxy protons at δ 8.2–8.5 ppm).
  • FT-IR to confirm sulfonamide S=O stretches (~1350 cm1^{-1}) and aromatic C-F bonds (~1220 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. LogP values (~3.2) suggest moderate lipophilicity, requiring surfactants (e.g., Tween-80) for in vivo studies .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis-prone sites (e.g., sulfonamide linkage) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the pyridinyloxy (e.g., chloro, methoxy) or benzyl positions (e.g., trifluoromethyl) to modulate electronic effects .
  • Biological Assays :
  • Dose-Response Curves : Measure IC50_{50} values in enzyme inhibition assays (e.g., COX-2 or kinase targets) .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., adenosine receptors) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardized Protocols : Replicate assays under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Off-Target Screening : Use panels (e.g., Eurofins Cerep) to identify cross-reactivity with unrelated targets (e.g., GPCRs, ion channels) .
  • Meta-Analysis : Compare datasets with analogous compounds (e.g., 4-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide) to identify trends in substituent effects .

Q. How does the fluorine substituent influence metabolic stability and pharmacokinetics?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor demethylation or defluorination via LC-MS/MS .
  • Pharmacokinetic Profiling :
  • Oral Bioavailability : Administer to rodents (10 mg/kg) and measure plasma concentrations over 24h. Fluorine often reduces CYP450-mediated clearance, enhancing half-life .

Q. What computational methods predict off-target interactions or toxicity risks?

  • Methodological Answer :
  • QSAR Modeling : Train models on Tox21 datasets to forecast hepatotoxicity or mutagenicity .
  • Phospholipidosis Risk : Use High-Content Screening (HCS) in HepG2 cells stained with LipidTOX™ .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., pyridine/thiophene substitutions) alter biological selectivity?

  • Methodological Answer :
  • Case Study : Replace pyridinyloxy with thiophene (e.g., N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide) to enhance hydrophobic interactions. Test selectivity via radioligand binding assays (e.g., β3_3-adrenergic vs. β1_12_2) .
  • Table : Selectivity Profiles of Analogs
Analog SubstituentTarget Affinity (IC50_{50}, nM)Selectivity Ratio (vs. Off-Targets)
Pyridin-2-yloxy3.6 (β3_3)>600 (β1_12_2)
Thiophen-3-yl5.2 (β3_3)>400 (β1_12_2)

Q. What experimental evidence supports the proposed mechanism of action (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer :
  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzyme) to distinguish reversible vs. covalent binding .
  • Gene Knockout Models : Use CRISPR/Cas9 to delete putative targets (e.g., FAAH) in cell lines and assess residual activity .

Q. How can in vitro findings be translated to in vivo efficacy while minimizing toxicity?

  • Methodological Answer :
  • Dose Escalation Studies : Start at 1/10th the rodent IC50_{50} and monitor organ histopathology (liver/kidney) .
  • Biomarker Monitoring : Track plasma levels of ALT/AST (liver function) and BUN/creatinine (kidney function) during chronic dosing .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.